N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid
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Overview
Description
N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid is an organic compound that features a cyclohexyl group, a tetrahydrofuran ring, and a succinamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 4-hydroxybutanal, under acidic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.
Formation of the Succinamic Acid Moiety: This step involves the reaction of the intermediate with succinic anhydride under basic conditions to form the succinamic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or tetrahydrofuran groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic benefits.
Comparison with Similar Compounds
N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid can be compared with similar compounds such as:
N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-acetamide: Similar structure but with an acetamide group instead of succinamic acid.
N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-propionic acid: Similar structure but with a propionic acid group.
N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-butyric acid: Similar structure but with a butyric acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(cyclohexylamino)-4-oxo-2-(oxolan-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c16-13(15-10-5-2-1-3-6-10)9-11(14(17)18)12-7-4-8-19-12/h10-12H,1-9H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPJJHSMLUJGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(C2CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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